molecular formula C17H13Cl2N3O4S B8199032 2-(3,4-Dichlorophenyl)-N-(4-(N-(isoxazol-3-yl)sulfamoyl)phenyl)acetamide

2-(3,4-Dichlorophenyl)-N-(4-(N-(isoxazol-3-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B8199032
M. Wt: 426.3 g/mol
InChI Key: AIDVIFPYWYKRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML251 is a potent inhibitor of the enzyme phosphofructokinase, specifically targeting the parasitic protists Trypanosoma brucei and Trypanosoma cruzi. These organisms are responsible for causing Human African Trypanosomiasis and Chagas disease, respectively . The compound has shown significant promise in research due to its nanomolar inhibitory activity against these parasites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML251 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route includes the following steps:

Industrial Production Methods

Industrial production of ML251 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

ML251 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of ML251 with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

ML251 has a wide range of scientific research applications, including:

Mechanism of Action

ML251 exerts its effects by inhibiting the enzyme phosphofructokinase, which is a key enzyme in the glycolytic pathway. This inhibition disrupts the production of adenosine triphosphate, which is essential for the survival of the parasites. The molecular targets include the active site of phosphofructokinase, where ML251 binds and prevents the enzyme from catalyzing the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate .

Comparison with Similar Compounds

ML251 is unique in its high potency and selectivity for phosphofructokinase in Trypanosoma brucei and Trypanosoma cruzi. Similar compounds include:

ML251 stands out due to its nanomolar inhibitory activity and its potential for treating parasitic diseases, making it a valuable compound in scientific research .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-[4-(1,2-oxazol-3-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4S/c18-14-6-1-11(9-15(14)19)10-17(23)20-12-2-4-13(5-3-12)27(24,25)22-16-7-8-26-21-16/h1-9H,10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDVIFPYWYKRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.